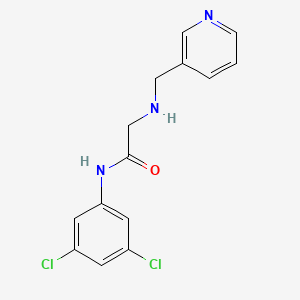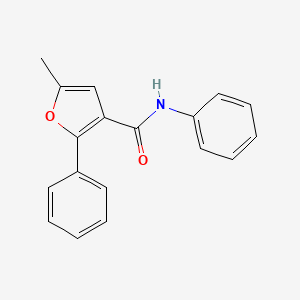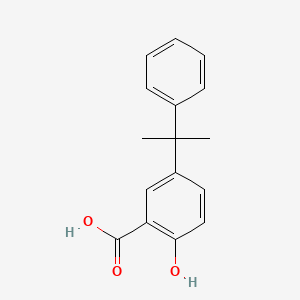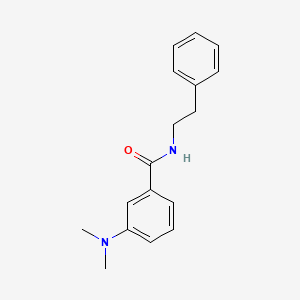
N~1~-(3,5-dichlorophenyl)-N~2~-(3-pyridinylmethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3,5-dichlorophenyl)-N~2~-(3-pyridinylmethyl)glycinamide, commonly known as DCPG, is a chemical compound that has gained significant attention in scientific research. DCPG belongs to the class of glycine site NMDA receptor antagonists, which are known to play a crucial role in regulating the central nervous system (CNS) and synaptic plasticity.
Aplicaciones Científicas De Investigación
Interaction and Derivative Synthesis
Research on the interaction of similar compounds, such as 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, highlights the synthesis of novel derivatives with potential biological activity. These interactions lead to the formation of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, indicating the versatility of these compounds in generating biologically relevant structures (Zinchenko et al., 2018).
Solubility and Dissolution Thermodynamics
The solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, a structurally similar compound, in various solvents has been studied, revealing important data for formulation development in the pharmaceutical industry. These studies provide insights into the solubility characteristics that could be extrapolated or considered for N1-(3,5-dichlorophenyl)-N2-(3-pyridinylmethyl)glycinamide (Shakeel et al., 2014).
Antidote Drug Combination Stability
Investigations into the stability of antidote drug combinations for treating organophosphate poisoning have been conducted, showcasing the chemical stability of combinations including similar compounds. This research underscores the potential of N1-(3,5-dichlorophenyl)-N2-(3-pyridinylmethyl)glycinamide in medical applications, particularly in emergency medicine (Clair et al., 2000).
Molecular Structure and Vibrational Spectra
A detailed study on the molecular structure, vibrational spectra, and various other chemical properties of compounds similar to N1-(3,5-dichlorophenyl)-N2-(3-pyridinylmethyl)glycinamide demonstrates the comprehensive analytical approaches used to characterize these complex molecules. This type of research is crucial for understanding the fundamental properties that could influence the application of such compounds in various scientific domains (Rahmani et al., 2018).
Antinociceptive Activity in Pain Models
The compound N-(2-Indanyl)-glycinamide hydrochloride, showing structural similarities, has been evaluated for its antinociceptive effects in models of inflammatory and neuropathic pain, highlighting the therapeutic potential of related compounds in pain management (Villetti et al., 2003).
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(pyridin-3-ylmethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c15-11-4-12(16)6-13(5-11)19-14(20)9-18-8-10-2-1-3-17-7-10/h1-7,18H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYKGCXAUPWCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(pyridin-3-ylmethylamino)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2-pyridinylthio)acetyl]amino}isophthalic acid](/img/structure/B5589657.png)
![3-(2-chloro-6-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589661.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5589674.png)

![(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5589681.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5589685.png)

![4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5589716.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5589719.png)

![6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5589731.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5589744.png)
